molecular formula C9H15N3 B1415146 1-(cyclopentylmethyl)-1H-pyrazol-4-amine CAS No. 1174309-14-8

1-(cyclopentylmethyl)-1H-pyrazol-4-amine

Cat. No.: B1415146
CAS No.: 1174309-14-8
M. Wt: 165.24 g/mol
InChI Key: OZGFQRNHXKHSTP-UHFFFAOYSA-N
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Description

1-(cyclopentylmethyl)-1H-pyrazol-4-amine (CAS 1174309-14-8) is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . This amine-substituted pyrazole serves as a valuable synthetic intermediate and building block in medicinal chemistry and agrochemical research. Its structure, featuring a cyclopentylmethyl moiety, is of significant interest for constructing more complex molecules with biological activity. Pyrazole derivatives sharing this core structural motif are extensively investigated for their potential as succinate dehydrogenase (SDH) inhibitors, demonstrating promising antifungal properties against various phytopathogenic fungi . Furthermore, closely related compounds, where the pyrazole core is functionalized with groups like cyclopentylmethyl, are explored in pharmaceutical research as allosteric modulators of neurological targets, such as the M4 muscarinic acetylcholine receptor, for potential application in treating psychiatric and cognitive disorders . As a key scaffold, this compound provides researchers with a versatile starting point for the synthesis of novel active molecules. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(cyclopentylmethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-9-5-11-12(7-9)6-8-3-1-2-4-8/h5,7-8H,1-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGFQRNHXKHSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Neurological Applications

Recent studies have highlighted the role of pyrazole derivatives, including 1-(cyclopentylmethyl)-1H-pyrazol-4-amine, as allosteric modulators of muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype. These compounds are being investigated for their potential to treat neurological disorders such as Alzheimer's disease and schizophrenia.

  • Mechanism of Action : The M4 mAChR is implicated in cognitive functions and mood regulation. Positive allosteric modulators can enhance receptor activity without directly activating the receptor, potentially leading to fewer side effects compared to traditional agonists .
  • Case Study : A study demonstrated that structural modifications to pyrazole derivatives could significantly affect their binding affinity and signaling bias at the M4 receptor. This suggests that careful design of compounds like this compound could lead to improved therapeutic profiles for treating cognitive impairments associated with Alzheimer's disease .

Cancer Research

The compound's structural characteristics also position it as a candidate for cancer therapy. Pyrazole derivatives have been explored for their ability to inhibit various kinases involved in tumor growth.

  • Bruton's Tyrosine Kinase Inhibition : Research has indicated that pyrazole compounds can serve as irreversible inhibitors of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell malignancies. The development of such inhibitors may provide new avenues for treating lymphomas and leukemias .
  • Case Study : A related study focused on synthesizing pyrazole-based compounds that target specific kinases involved in cancer pathways. The findings suggested that these compounds could effectively reduce tumor growth in preclinical models, showcasing the potential of this compound as part of a broader therapeutic strategy against cancer .

Pharmacological Research

The versatility of this compound extends to its use as a pharmacological tool in various experimental settings.

  • Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) of pyrazole derivatives have revealed critical insights into how modifications affect biological activity. This knowledge can guide the design of more potent and selective compounds .
  • Potential as a PET Imaging Agent : The compound's ability to interact with mAChRs also opens possibilities for its use in positron emission tomography (PET) imaging studies, allowing researchers to visualize receptor activity in vivo, which is crucial for understanding diseases like Alzheimer's .

Data Table: Summary of Applications

Application AreaMechanism/TargetPotential BenefitsCase Study Reference
Neurological DisordersPositive allosteric modulation of M4 mAChRImproved cognitive function ,
Cancer TreatmentInhibition of Bruton's tyrosine kinaseTargeted therapy for B-cell malignancies ,
Pharmacological ResearchStructure-activity relationship studiesEnhanced drug design strategies ,

Mechanism of Action

The mechanism of action of 1-(cyclopentylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylmethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrazole ring can interact with active sites of enzymes, inhibiting their activity or modulating receptor functions.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of pyrazol-4-amine derivatives are highly dependent on substituent identity and position. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities Reference
1-(Cyclopentylmethyl)-1H-pyrazol-4-amine Cyclopentylmethyl C9H15N3 165.24 High lipophilicity (predicted logP ~2.5), moderate steric bulk N/A
1-(4-Chlorobenzyl)-1H-pyrazol-4-amine 4-Chlorobenzyl C11H11ClN3 220.68 Increased logP (~3.0); potential kinase inhibition activity
1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine Piperidinylethyl C10H18N4 194.28 Enhanced solubility (logP ~1.8); docking score: -7.0 kcal/mol (COVID-19 target)
1-Methyl-1H-pyrazol-4-amine Methyl C4H7N3 97.12 Low logP (~0.5); common building block for further derivatization
1-Ethyl-1H-pyrazol-4-amine Ethyl C5H9N3 111.15 Intermediate lipophilicity (logP ~1.2); used in compound libraries

Key Observations :

  • Lipophilicity : The cyclopentylmethyl group increases logP compared to smaller alkyl groups (e.g., methyl, ethyl) but remains less lipophilic than arylalkyl substituents like 4-chlorobenzyl .
  • Steric Effects : Cyclopentylmethyl’s bulk may hinder binding to flat enzymatic pockets but enhance selectivity in targets requiring hydrophobic interactions .

Biological Activity

1-(Cyclopentylmethyl)-1H-pyrazol-4-amine, a member of the pyrazole family, has garnered attention for its potential biological activities. This compound features a cyclopentylmethyl group and is characterized by a five-membered ring containing two nitrogen atoms. The unique structure of this compound suggests various pharmacological applications, particularly in the fields of anti-inflammatory and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N4C_{10}H_{14}N_4, with a molecular weight of approximately 194.25 g/mol. The structural characteristics contribute to its reactivity and biological activities, which can be explored through various synthetic pathways typical for pyrazole derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it has been suggested that this compound can modulate receptor activity, potentially affecting neurotransmitter signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Properties : Preliminary investigations indicate that it may possess antimicrobial properties, although specific studies are required to quantify these effects .
  • Enzyme Inhibition : The compound has been reported to inhibit enzymes that play critical roles in various biological processes, which could be leveraged for therapeutic applications .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
1-(Cyclopentylmethyl)-1H-pyrazole-4-carboxylic acidStructureExhibits anti-inflammatory properties
1-[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-oneStructurePotential enzyme inhibitor

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

  • Inhibition of Inflammatory Pathways : A study demonstrated that compounds similar to this compound could significantly reduce inflammation markers in vitro .
  • Antiviral Activity : Research on related pyrazole compounds showed promising antiviral activity against tobacco mosaic virus (TMV), indicating potential applications in virology .
  • Enzyme Modulation : Investigations into the enzyme inhibition profile revealed that pyrazole derivatives could effectively modulate key enzymes involved in metabolic pathways, offering insights into their therapeutic potential .

Preparation Methods

General Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives typically involves the following steps:

  • Condensation Reaction : A common method involves the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.

  • Alkylation : Once the pyrazole ring is formed, alkylation reactions can be used to introduce side chains such as cyclopentylmethyl.

  • Amination : Introduction of an amino group at the desired position can be achieved through various methods, including nucleophilic substitution or reduction of nitro groups.

Analytical Methods

Analytical methods play a crucial role in confirming the structure and purity of synthesized compounds. Common techniques include:

Analytical Method Description
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the molecule.
High-Performance Liquid Chromatography (HPLC) Used to assess purity and separate compounds based on their interactions with a stationary phase.
Gas Chromatography (GC) Useful for volatile compounds, separates based on boiling points and affinity for the stationary phase.

Research Findings and Challenges

Synthesizing pyrazole derivatives like 1-(cyclopentylmethyl)-1H-pyrazol-4-amine can be challenging due to the need for precise control over reaction conditions to achieve the desired substitution pattern. Additionally, ensuring high purity and yield requires careful optimization of reaction conditions and purification techniques.

Q & A

Q. What are the optimal synthetic routes for 1-(cyclopentylmethyl)-1H-pyrazol-4-amine, and how can purity be validated?

  • Methodological Answer : A common synthesis involves coupling 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine using cesium carbonate and copper(I) bromide in dimethyl sulfoxide at 35°C for 48 hours . Post-synthesis, purity is validated via:
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • NMR Spectroscopy (¹H and ¹³C) to verify structural integrity (e.g., δ 8.87 ppm for pyrazole protons) .
  • Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the compound.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves bond angles (e.g., C–N–C angles ≈ 119.2–121.2°) and spatial configuration .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., NH₂ stretches ~3298 cm⁻¹) .
  • NMR : Assigns proton environments (e.g., cyclopentylmethyl protons at δ 1.28–2.18 ppm) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Work in a fume hood due to potential inhalation hazards.
  • Store in airtight containers at 4°C to prevent degradation .

Q. How is the compound’s solubility profile determined, and why is it relevant for biological assays?

  • Methodological Answer :
  • Solubility Testing : Use HPLC or UV-Vis spectroscopy in solvents (e.g., DMSO, ethanol, PBS) .
  • Poor aqueous solubility may necessitate formulation with co-solvents (e.g., cyclodextrins) for in vitro assays .

Advanced Research Questions

Q. How can low synthetic yields be troubleshooted during scale-up?

  • Methodological Answer :
  • Catalyst Optimization : Replace copper(I) bromide with palladium catalysts for higher efficiency .
  • Reaction Monitoring : Use TLC or LC-MS to identify intermediates/byproducts.
  • Temperature Control : Increase to 60°C if stagnation occurs, but monitor for decomposition .

Q. What strategies resolve contradictions in structural data from NMR and X-ray crystallography?

  • Methodological Answer :
  • Complementary Techniques : Use IR and HRMS to cross-validate functional groups and molecular weight .
  • Dynamic NMR : Assess conformational flexibility causing discrepancies in proton environments .
  • Computational Modeling : Compare DFT-calculated structures with experimental data .

Q. How are computational methods applied to study the compound’s reaction mechanisms?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Simulate transition states and energy barriers for key steps (e.g., cyclopropane ring formation) .
  • Molecular Dynamics (MD) : Predict solvent effects on reaction pathways .

Q. What in vitro assays are suitable for evaluating its biological activity, and how are false positives mitigated?

  • Methodological Answer :
  • Antimicrobial Assays : Use MIC (Minimum Inhibitory Concentration) tests with Gram-positive/negative strains .
  • Anticancer Screens : Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) .
  • False Positive Controls : Include vehicle-only controls and confirm hits with orthogonal assays (e.g., flow cytometry) .

Q. How is the compound’s stability assessed under physiological conditions for in vivo studies?

  • Methodological Answer :
  • Plasma Stability Tests : Incubate with human/animal plasma and analyze degradation via LC-MS .
  • pH Stability : Expose to buffers (pH 1–9) and monitor decomposition over 24 hours .

Q. What interdisciplinary approaches enhance its application in drug discovery?

  • Methodological Answer :
  • Medicinal Chemistry : Derivatize the pyrazole core to improve pharmacokinetics (e.g., halogenation for bioavailability) .
  • Pharmacology : Pair with in silico docking (e.g., AutoDock) to identify protein targets (e.g., σ1 receptors) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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